rac-trans-Sertraline

Pharmaceutical Impurity Analysis Reference Standards Pharmacopoeial Compliance

QC challenge: resolving trans-sertraline stereoisomers from cis-API demands a pharmacopeial reference standard. rac-trans-Sertraline (CAS 79836-45-6) is the official Sertraline EP Impurity A and USP Related Compound A, mandated for system suitability testing, impurity quantification, and method validation per EP/USP monographs. • Regulatory-required reference for quantifying trans-isomer content in sertraline HCl API and finished dosage forms • Critical test analyte for chiral HPLC, CE, and MEKC method development; demonstrates stereoselective resolution from cis-API • Supplied with comprehensive characterization data (COA, HPLC, MS); ambient shipping; ready for immediate global dispatch

Molecular Formula C17H17Cl2N
Molecular Weight 306.2 g/mol
CAS No. 79836-45-6
Cat. No. B024172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-trans-Sertraline
CAS79836-45-6
Synonyms(1R,4S)-rel-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl_x000B_-1-naphthalenamine;  trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl_x000B_-1-naphthalenamine
Molecular FormulaC17H17Cl2N
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESCNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1
InChIKeyVGKDLMBJGBXTGI-YVEFUNNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-trans-Sertraline Impurity Standard


rac-trans-Sertraline (CAS 79836-45-6), chemically designated as (1RS,4SR)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, is a racemic mixture of the trans stereoisomers of the widely prescribed selective serotonin reuptake inhibitor (SSRI) sertraline [1]. It is officially recognized as Sertraline EP Impurity A and USP Sertraline Related Compound A, serving a critical role as an analytical reference standard rather than a therapeutic agent [2][3]. Unlike the active pharmaceutical ingredient (API), which is the single enantiomer cis-(1S,4S)-sertraline, rac-trans-Sertraline comprises an equimolar mixture of the (1R,4S)- and (1S,4R)-enantiomers and is a key impurity that must be monitored and controlled during the synthesis and quality control of sertraline drug substances and products [4][5].

rac-trans-Sertraline: Unsubstitutable Impurity Standard


Substitution of rac-trans-Sertraline (CAS 79836-45-6) with generic or in-class alternatives is fundamentally flawed because its value is not as a pharmacological agent but as a specific, structurally defined analytical standard. It is the primary process-related stereoisomeric impurity generated during sertraline synthesis, and its distinct trans stereochemistry necessitates unique analytical conditions for separation and quantification from the cis-API [1]. Regulatory frameworks, such as those from the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), mandate the use of this exact compound for method validation, system suitability testing, and impurity quantification [2][3]. Consequently, any other compound—including the API, other SSRIs, or different sertraline isomers—is chemically and regulatorily unsuitable for these specific, critical applications in pharmaceutical quality control [4].

rac-trans-Sertraline Comparative Evidence


Pharmacopoeial Identity as Impurity Standard

rac-trans-Sertraline (CAS 79836-45-6) is defined by its unique stereochemistry as a racemic mixture of trans enantiomers, (1R,4S)- and (1S,4R)-sertraline, which is chemically and spatially distinct from the active pharmaceutical ingredient (API), cis-(1S,4S)-sertraline hydrochloride [1]. This stereochemical difference is codified in official pharmacopoeias, where it is designated as Impurity A (EP) and Related Compound A (USP), creating a non-negotiable requirement for its use in quality control [2][3]. Any alternative, including the API or other SSRI reference standards, fails to meet this specific identity and intended use.

Pharmaceutical Impurity Analysis Reference Standards Pharmacopoeial Compliance

Monoamine Transporter Affinity Comparison

In a radioligand binding study using human monoamine transporters, sertraline (racemate) demonstrated a KD of 25 ± 2 nM at the dopamine transporter (DAT), making it the second most potent antidepressant tested at this site after mazindol (KD = 8.1 ± 0.4 nM) [1]. In contrast, its affinity for the serotonin transporter (SERT) is approximately 100-fold higher (KD ≈ 0.25 nM in similar assays) [2]. This pattern of significant DAT affinity at therapeutic concentrations distinguishes sertraline from other SSRIs like fluoxetine, citalopram, and paroxetine, which show minimal or no binding at the DAT [3].

Neuropharmacology Transporter Assay Off-Target Screening

Stereoisomer Resolution Requirement

The separation of rac-trans-Sertraline from the cis-API and other stereoisomers is a well-documented analytical challenge that requires specialized chiral stationary phases or chiral mobile phase additives [1]. An optimized RP-HPLC method using a dimethylated β-cyclodextrin stationary phase successfully separated all four sertraline stereoisomers, including both trans-enantiomers ((1R,4S) and (1S,4R)), with baseline resolution, a feat not possible with standard reversed-phase columns [2]. In contrast, simpler achiral HPLC methods, while sufficient for many other drug substances, fail to resolve this critical pair of trans-isomers from the active cis-isomer [3].

Analytical Chemistry Chiral Chromatography Method Validation

High-Sensitivity CE & MEKC Quantification

Cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) and capillary electrophoresis (CE) methods have been validated for the specific and sensitive quantification of rac-trans-Sertraline as an impurity in sertraline hydrochloride bulk drug [1]. One CE method using highly sulfated γ-cyclodextrin demonstrated the ability to quantify each stereoisomeric impurity, including trans-sertraline, at a level of ≤0.1% of the drug substance, a sensitivity benchmark often required for pharmaceutical impurity control [2]. This level of sensitivity is not universally achievable for all impurities with generic HPLC methods, highlighting the need for a dedicated reference standard to develop and validate these high-resolution techniques.

Electrokinetic Chromatography Trace Analysis Impurity Profiling

rac-trans-Sertraline Applications


QC and Batch Release Testing

The primary and non-substitutable use of rac-trans-Sertraline is as a certified reference standard in quality control (QC) laboratories. It is used to prepare system suitability solutions and impurity marker standards for quantifying Sertraline EP Impurity A / USP Related Compound A in sertraline hydrochloride active pharmaceutical ingredients (APIs) and finished dosage forms like tablets and oral concentrates [1]. Compliance with EP and USP monographs mandates its use for these specific tests to ensure that the trans-isomer content does not exceed specified limits (e.g., typically ≤0.3% for individual unspecified impurities) [2][3].

Chiral Method Development & Validation

Due to the difficulty of separating cis- and trans-sertraline stereoisomers, rac-trans-Sertraline is an indispensable tool for analytical chemists developing and validating new chiral HPLC, CE, or MEKC methods [4]. It serves as a critical test analyte to demonstrate a method's selectivity and ability to resolve the target trans-impurity from the API and other potential process-related impurities. Successful resolution of the trans-isomers is a key performance metric in method validation reports submitted to regulatory authorities [5].

Impurity Fate-and-Purge Studies

In process research and development, rac-trans-Sertraline is used as a reference material to track the formation and purge of this specific stereoisomer during the synthesis of sertraline API [6]. Chemical engineers and process chemists use quantitative data from LC-MS or HPLC analysis (calibrated with the rac-trans-Sertraline standard) to optimize reaction conditions (e.g., hydrogenation catalysts, solvents) to minimize the formation of this unwanted trans-isomer and to validate that downstream purification steps effectively remove it to meet regulatory specifications [7].

Stereoisomer-Specific Pharmacology & Toxicology

While not a therapeutic itself, rac-trans-Sertraline is a valuable tool for basic and applied pharmacology research aimed at understanding the distinct biological activities of sertraline stereoisomers. Studies may investigate the binding affinity, functional activity, metabolism, and potential toxicity of the trans-isomers in vitro and in vivo, which is essential for fully characterizing the safety and efficacy profile of the racemic drug or the single-enantiomer API [8]. This research can help explain stereoselective aspects of sertraline's pharmacokinetics or off-target effects, such as its affinity for the dopamine transporter (DAT) [9].

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